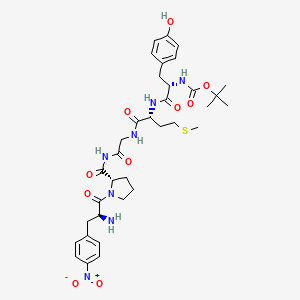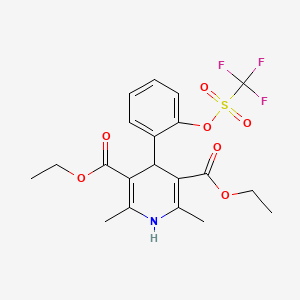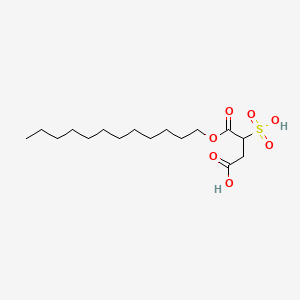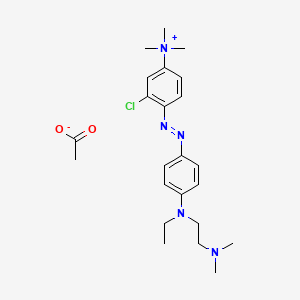![molecular formula C17H18BrNO B12714166 1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one CAS No. 94113-56-1](/img/structure/B12714166.png)
1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps to isolate the final product. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to new derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .
Aplicaciones Científicas De Investigación
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create new compounds.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and dimethylamino group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-dimethylaminophenyl)ethanone: This compound shares a similar structure but differs in its specific functional groups and reactivity.
4-(Dimethylamino)phenacyl bromide: Another related compound with distinct properties and applications.
Uniqueness
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one is unique due to its specific combination of a bromine atom and a dimethylamino group attached to a biphenyl structure.
Propiedades
Número CAS |
94113-56-1 |
|---|---|
Fórmula molecular |
C17H18BrNO |
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
1-[4-(4-bromophenyl)phenyl]-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C17H18BrNO/c1-19(2)12-11-17(20)15-5-3-13(4-6-15)14-7-9-16(18)10-8-14/h3-10H,11-12H2,1-2H3 |
Clave InChI |
ZGBXKCDIXNVJQB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



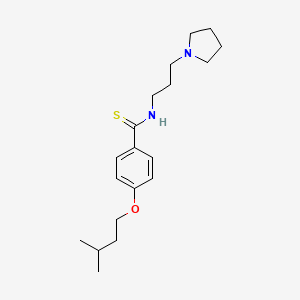
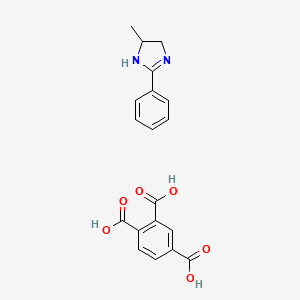

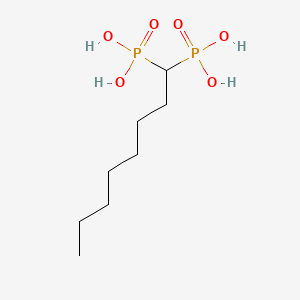

![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)

